4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate
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Overview
Description
4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes a thiazolidine ring, an acetyl group, and a dimethoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions. The acetyl group is then introduced via acetylation, and the final product is obtained by esterification with 2,6-dimethoxyphenyl acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or to reduce the thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-BROMO-2-METHOXYPHENYL ACETATE
- 4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE
Uniqueness
4-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is unique due to the presence of both the thiazolidine ring and the dimethoxyphenyl acetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H16N2O6S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C16H16N2O6S/c1-8(19)17-16-18-15(21)13(25-16)7-10-5-11(22-3)14(24-9(2)20)12(6-10)23-4/h5-7H,1-4H3,(H,17,18,19,21)/b13-7- |
InChI Key |
OJHCFFNPLXDLQY-QPEQYQDCSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)S1 |
Origin of Product |
United States |
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